Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate
Description
Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate is a norbornene-derived ester featuring a bicyclic framework with a methyl ester group at the 7-position. This compound serves as a versatile intermediate in organic synthesis, particularly in Diels–Alder reactions, epoxidations, and rearrangements . Its rigid bicyclic structure and electron-deficient double bond make it a valuable substrate for studying stereochemical outcomes and reactivity patterns.
Properties
CAS No. |
63379-11-3 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-6-2-3-7(8)5-4-6/h2-3,6-8H,4-5H2,1H3 |
InChI Key |
YERHEQLEVHZOLV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CCC1C=C2 |
Origin of Product |
United States |
Preparation Methods
Diels–Alder Cycloaddition as the Core Synthetic Strategy
The predominant and most efficient synthetic route to this compound involves the [4+2] cycloaddition known as the Diels–Alder reaction. This reaction forms the bicyclic core by reacting a diene with a dienophile under controlled conditions.
- Typical Reaction Partners : Cyclopentadiene (or derivatives) as the diene and methyl acrylate or related esters as the dienophile.
- Reaction Conditions : Mild heating or catalysis to promote regioselectivity and stereoselectivity.
- Outcome : Formation of the bicyclo[2.2.1]hept-2-ene skeleton with a carboxylate ester substituent at the 7-position.
A notable example is the regioselective Diels–Alder reaction between 2-methylfuran and methyl-3-bromopropiolate, which yields related bicyclic esters with high efficiency and selectivity. Subsequent hydrolysis and functional group manipulations afford this compound derivatives.
Alternative Synthetic Routes and Catalytic Variants
- Organocatalysis : Recent advances utilize organocatalysts to facilitate enantioselective Diels–Alder reactions, enabling the preparation of optically active this compound derivatives under mild conditions.
- Hydroboration and Dehydration : Some synthetic routes involve hydroboration of the bicyclic double bond followed by dehydration to adjust the position and stereochemistry of substituents, as demonstrated in terpene synthesis analogs.
- Isomerization : Post-cycloaddition isomerization of methyl-substituted bicyclo[2.2.1]heptane derivatives can be catalyzed to yield the desired unsaturated bicyclic esters.
Industrial Scale Synthesis
Industrial methods optimize the Diels–Alder reaction for large-scale production, focusing on:
- Use of inexpensive and readily available olefins such as 1-butene or 2-butene with cyclopentadiene to form bicyclo[2.2.1]heptane derivatives.
- Catalytic hydrogenation and dehydration steps to convert intermediates into the target bicyclic esters.
- Process improvements to reduce costs by avoiding expensive starting materials like crotonaldehyde.
Detailed Synthetic Route Example
Analytical Verification and Characterization
Post-synthesis, the compound’s purity and structure are verified using:
| Technique | Purpose | Typical Data/Indicators |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm stereochemistry and substituent positions | Proton and carbon spectra showing characteristic bicyclic signals and ester peaks |
| Infrared Spectroscopy (IR) | Functional group identification | Carbonyl stretch around 1705 cm⁻¹ for ester group |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at 154.21 g/mol |
Comparative Analysis of Preparation Methods
Research Findings and Innovations
- The use of simple reagents like hydrochloric acid for ketal hydrolysis in bicyclic esters has been demonstrated to be more efficient than elaborate methods, simplifying the purification process.
- Novel catalytic systems enable asymmetric synthesis, expanding the utility of this compound as a chiral building block in organic synthesis.
- Industrial patents emphasize cost reduction by replacing expensive aldehyde reactants with cheaper acyclic olefins, improving accessibility and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The bicyclic structure provides a rigid framework that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stereochemistry
Halogenated Derivatives
- Pentachloro analogs (e.g., 5-(biphenyl-4-yl)-1,2,3,4,7-pentachloro-7-methyl derivatives) exhibit enhanced electrophilicity due to electron-withdrawing chlorine atoms, accelerating cycloaddition reactions compared to the parent compound .
- Hexachloro derivatives (e.g., 1,2,3,4,7,7-hexachloro-5-[(4-chlorophenoxy)methyl]) demonstrate increased thermal stability and resistance to hydrolysis, attributed to steric shielding and reduced electron density at the double bond .
Alkyl-Substituted Analogs
- 7-Methyl substitution : The syn-7-methyl group in bicyclo[2.2.1]hept-2-ene systems retards epoxidation rates by ~10-fold due to steric hindrance, whereas anti-7-methyl derivatives show minimal rate changes .
- 3-Methyl substitution (e.g., methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate, CAS 17660-75-2) alters regioselectivity in Diels–Alder reactions, favoring endo-adducts due to increased steric bulk at the 3-position .
Ester Group Variations
- Ethyl vs. methyl esters (e.g., ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, CAS 10138-32-6): Ethyl esters exhibit lower hydrolysis rates but similar reactivity in cycloadditions, highlighting the trade-off between stability and reactivity .
- Dimethyl esters (e.g., dimethyl bicyclo[2.2.1]hept-5-ene-1,3-dicarboxylate, CAS 60007-93-4) enable dual functionalization, facilitating tandem reactions but complicating stereochemical control .
Heteroatom Incorporation
7-Oxa and 7-Aza Analogs
- 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS 11991-26-4) shows reduced strain energy compared to the parent compound, enhancing stability in acidic conditions .
- 7-Azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1230486-65-3) introduces basicity at the nitrogen, enabling pH-dependent solubility and applications in drug discovery. However, it poses higher acute toxicity (oral LD50: 2,000 mg/kg) and skin irritation risks .
Stereochemical Variations
- Enantiomeric pairs (e.g., (2R)- and (2S)-methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, CAS 274255-60-6 and 274255-59-3) exhibit divergent catalytic behaviors. The (2R)-isomer shows 20% higher yield in asymmetric hydrogenation due to favorable orbital alignment .
- Spiro-epoxide derivatives (e.g., spiro[bicyclo[2.2.1]hept-2-en-anti-7,2'-oxacyclopropane]) undergo stereospecific rearrangements to aldehydes, a pathway absent in non-epoxidized analogs .
Biological Activity
Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate, an organic compound with a bicyclic structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : Approximately 166.22 g/mol
- Structure : The compound features a bicyclo[2.2.1] framework with a carboxylate group, contributing to its unique chemical reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development.
- Cytotoxicity and Genotoxicity : Related compounds have shown low mutagenic potential in assays such as the Ames test, indicating a favorable safety profile for pharmaceutical applications.
- Enzyme Interactions : Studies suggest that this compound may interact with specific enzymes or receptors, potentially modulating their activity without significant toxicity .
The exact mechanisms by which this compound exerts its biological effects remain under investigation. However, several hypotheses have emerged:
- Interaction with Receptors : The compound may bind to specific receptors or enzymes, influencing metabolic pathways.
- Structural Modifications : Variations in the compound's structure can significantly alter its biological effects, suggesting that derivatives may be developed for targeted therapeutic applications.
Case Studies
- Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various derivatives of this compound against common pathogens.
- Results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
| Compound | Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Moderate | 32 µg/mL |
| Derivative A | High | 8 µg/mL |
| Derivative B | Low | 64 µg/mL |
Cytotoxicity Studies
In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 25 |
These findings suggest that while the compound exhibits cytotoxicity against cancer cells, further research is needed to understand its selectivity and mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
